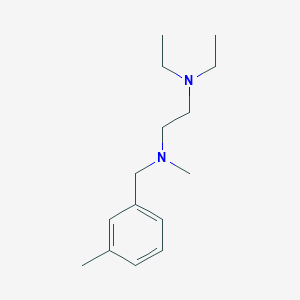
1-(2-adamantyl)-4-(4-fluorobenzoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-adamantyl)-4-(4-fluorobenzoyl)piperazine, commonly known as FUBPZ, is a novel compound that has attracted significant attention from the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties. FUBPZ is a promising candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
科学研究应用
FUBPZ has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and ovarian cancer. FUBPZ induces apoptosis in cancer cells by inhibiting the activity of the proteasome, a complex responsible for the degradation of intracellular proteins. FUBPZ has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Furthermore, FUBPZ has been studied for its potential neuroprotective effects against neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
作用机制
The mechanism of action of FUBPZ involves the inhibition of the proteasome, which leads to the accumulation of intracellular proteins and subsequent induction of apoptosis in cancer cells. FUBPZ binds to the active site of the proteasome, preventing the degradation of proteins that are critical for cell survival. This results in the activation of the intrinsic apoptotic pathway, leading to cell death. FUBPZ also inhibits the production of pro-inflammatory cytokines by suppressing the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation. Additionally, FUBPZ has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular antioxidant defense.
Biochemical and Physiological Effects
FUBPZ has been shown to exhibit significant biochemical and physiological effects. In cancer cells, FUBPZ induces apoptosis by activating the intrinsic apoptotic pathway. FUBPZ also inhibits the activity of the proteasome, leading to the accumulation of intracellular proteins. Inflammatory cells, FUBPZ suppresses the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB. Furthermore, FUBPZ has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant genes and subsequent protection against oxidative stress.
实验室实验的优点和局限性
FUBPZ has several advantages for lab experiments. It exhibits potent anticancer and anti-inflammatory activity, making it an ideal candidate for the development of novel therapeutics. FUBPZ is also relatively easy to synthesize, making it accessible for researchers. However, FUBPZ has some limitations for lab experiments. It has poor solubility in water, which can limit its use in in vivo studies. Additionally, FUBPZ has not been extensively studied for its toxicity profile, which can be a concern for its clinical development.
未来方向
For the study of FUBPZ include the development of analogs with improved pharmacological properties and the investigation of its mechanism of action in more detail.
合成方法
The synthesis of FUBPZ involves the reaction of 4-fluorobenzoic acid with 1-(2-adamantyl)piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through an amide bond formation, resulting in the formation of FUBPZ. The purity of the compound can be increased by recrystallization from a suitable solvent.
属性
IUPAC Name |
[4-(2-adamantyl)piperazin-1-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2O/c22-19-3-1-16(2-4-19)21(25)24-7-5-23(6-8-24)20-17-10-14-9-15(12-17)13-18(20)11-14/h1-4,14-15,17-18,20H,5-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPURFGUDPHDRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2C3CC4CC(C3)CC2C4)C(=O)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5954502 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-oxo-N-[3-(trifluoromethyl)phenyl]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5799178.png)
![N'~1~,N'~3~-bis[(5-methyl-2-thienyl)methylene]malonohydrazide](/img/structure/B5799182.png)


![3-{[2-(3-nitrobenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5799206.png)
![7-(difluoromethyl)-5-phenyl-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5799213.png)
![N-(2-(3,4-dimethoxyphenyl)-1-{[2-(3-pyridinylmethylene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B5799228.png)



![{2-[(2-chlorophenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B5799271.png)
![N-(2-chlorophenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5799278.png)